molecular formula C5H7Cl2OP B14743070 (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride CAS No. 4981-27-5

(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride

Cat. No.: B14743070
CAS No.: 4981-27-5
M. Wt: 184.98 g/mol
InChI Key: FUGJSVLXRWRNEM-UHFFFAOYSA-N
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Description

(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphonic acid, where the phosphonic group is bonded to a 2-methylbuta-1,3-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride typically involves the reaction of 2-methylbuta-1,3-diene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the addition of phosphorus trichloride to 2-methylbuta-1,3-diene in the presence of a suitable solvent, such as chloroform, at low temperatures (0 to -5°C) to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The phosphonic group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and halogens for addition reactions. The reactions are typically carried out in solvents like chloroform or dichloromethane at controlled temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a phosphonic amide, while addition of chlorine would result in a dichlorinated product .

Scientific Research Applications

(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic group can form strong bonds with nucleophiles, while the double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions. These interactions are facilitated by the electronic properties of the compound, which make it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is unique due to its dichloride functionality, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution or addition reactions are desired .

Properties

CAS No.

4981-27-5

Molecular Formula

C5H7Cl2OP

Molecular Weight

184.98 g/mol

IUPAC Name

1-dichlorophosphoryl-2-methylbuta-1,3-diene

InChI

InChI=1S/C5H7Cl2OP/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3

InChI Key

FUGJSVLXRWRNEM-UHFFFAOYSA-N

Canonical SMILES

CC(=CP(=O)(Cl)Cl)C=C

Origin of Product

United States

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